

A Comparative Analysis of SR9009 and SR9011 in Metabolic Research

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Compound of Interest

Compound Name: SR9009

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This guide provides a detailed comparative analysis of two widely studied synthetic REV-ERB agonists, **SR9009** and SR9011. Both compounds have garnered significant attention in metabolic research for their potential to modulate the circadian clock and influence energy homeostasis. This document synthesizes key experimental findings, presents quantitative data for direct comparison, and provides detailed protocols for essential metabolic assays.

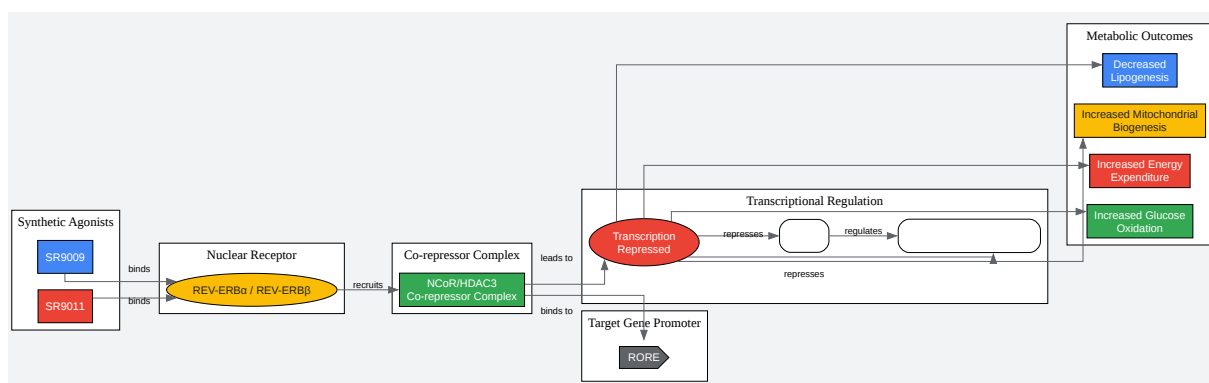
Introduction to SR9009 and SR9011

SR9009 and SR9011 are potent agonists of the nuclear receptors REV-ERB α and REV-ERB β , which are critical components of the core circadian clock machinery.^[1] These receptors act as transcriptional repressors of key genes involved in the regulation of metabolism, inflammation, and circadian rhythms.^{[1][2]} By activating REV-ERBs, **SR9009** and SR9011 can pharmacologically modulate these processes, offering a promising avenue for the investigation and potential treatment of metabolic disorders.^{[1][3]} SR9011 was developed as a successor to **SR9009**, with research suggesting it possesses improved potency and bioavailability.^{[4][5]}

Mechanism of Action: The REV-ERB Signaling Pathway

SR9009 and SR9011 exert their effects by binding to the ligand-binding domain of REV-ERB α and REV-ERB β . This binding event promotes a conformational change in the receptor,

enhancing the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[2] The NCoR complex, which includes histone deacetylases (HDACs), then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription.[2] A primary target of this repression is the core clock gene Bmal1.[1][2] By modulating the expression of Bmal1 and other target genes, these synthetic agonists can influence a wide array of metabolic processes in various tissues, including the liver, skeletal muscle, and adipose tissue.[1][6]



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REV-ERB signaling pathway activated by **SR9009** and SR9011.

Comparative Efficacy and Potency

While both **SR9009** and SR9011 are effective REV-ERB agonists, in vitro studies have indicated that SR9011 may possess slightly greater potency in certain assays. The half-maximal inhibitory concentration (IC50) values from cell-based reporter assays provide a quantitative measure of their potency.

Compound	Target	Assay Type	IC50 (nM)	Cell Line	Reference
SR9009	REV-ERB α	Gal4-REV-ERB α Cotransfection	670	HEK293	[1]
REV-ERB β	Gal4-REV-ERB β Cotransfection	800	HEK293	[1]	
Bmal1 Promoter	Luciferase Reporter	710	HEK293	[1]	
SR9011	REV-ERB α	Gal4-REV-ERB α Cotransfection	790	HEK293	[1]
REV-ERB β	Gal4-REV-ERB β Cotransfection	560	HEK293	[1]	
Bmal1 Promoter	Luciferase Reporter	620	HEK293	[1]	

Comparative In Vivo Metabolic Effects in Mice

A key study provides a direct comparison of the in vivo metabolic effects of **SR9009** and SR9011 in mice. The following table summarizes the key findings from this research.

Parameter	SR9009 Treatment	SR9011 Treatment	Experimental Details	Reference
Body Weight	Decreased	Decreased	C57BL/6 mice (SR9009) and Balb/c mice (SR9011) treated for 12 days.	[1]
Fat Mass	Decreased	Decreased	Assessed by DEXA after 10-12 days of treatment.	[1][7]
Oxygen Consumption (VO2)	Increased	Increased by ~5%	Measured using a Comprehensive Laboratory Animal Monitoring System (CLAMS) over 10 days.	[1][7]
Locomotor Activity	Not significantly altered	Decreased by ~15%	Monitored using CLAMS.	[1][7]
Food Intake	No significant change	No significant change	Monitored using CLAMS.	[1][7]
Gene Expression (Liver)	Altered expression of metabolic genes	Altered expression of metabolic genes (e.g., decreased Srebf1, Scd1)	qPCR analysis after a single injection.	[1]
Gene Expression (Skeletal Muscle)	Altered expression of metabolic genes	Altered expression of metabolic genes (e.g., increased Cpt1b, Ucp3)	qPCR analysis after a single injection.	[1]

Bioavailability

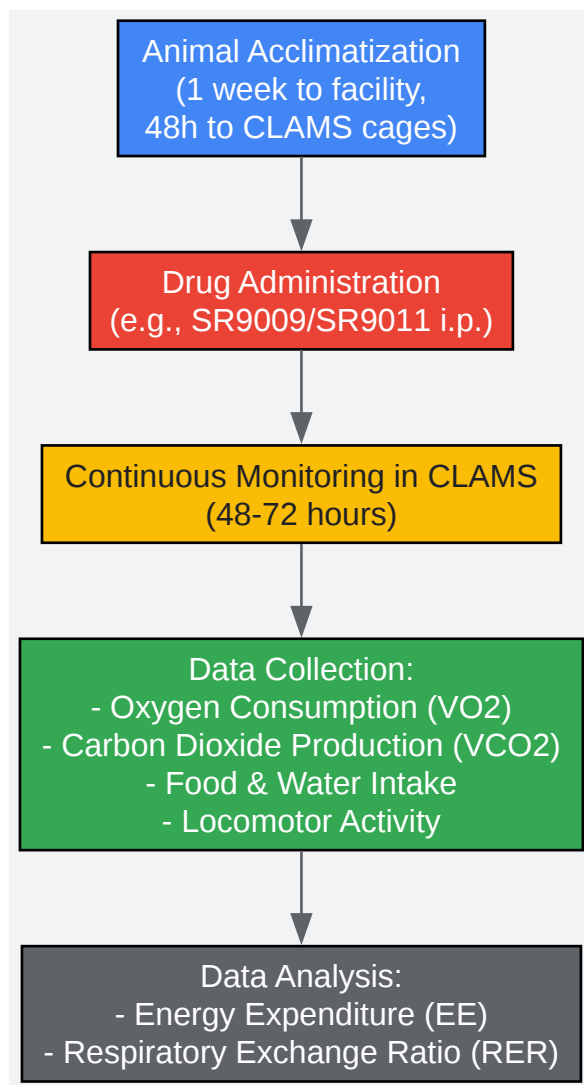
A significant difference between **SR9009** and SR9011 lies in their reported bioavailability. Several sources suggest that SR9011 was designed to have improved oral bioavailability compared to **SR9009**.^{[4][5]} The low oral bioavailability of **SR9009** is attributed to extensive first-pass metabolism in the liver.^[8] This has led to the exploration of alternative administration routes, such as sublingual or transdermal, to enhance its systemic exposure.^{[8][9]}

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of **SR9009** and SR9011.

In Vivo Metabolic Phenotyping using CLAMS

The Comprehensive Laboratory Animal Monitoring System (CLAMS) is utilized to simultaneously measure oxygen consumption, carbon dioxide production, food and water intake, and locomotor activity in conscious, unrestrained animals.^{[8][10]}



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